rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis
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Overview
Description
rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable asset in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of (2R,4R)-4-methylpyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride, cis
- rac-methyl (2R,4R)-4-(dimethylphosphoryl)pyrrolidine-2-carboxylate hydrochloride
Uniqueness
rac-methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride, cis is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2253621-08-6 |
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Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl (2S,4S)-4-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
InChI Key |
WOOLOOYCBNNORY-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](NC1)C(=O)OC.Cl |
Canonical SMILES |
CC1CC(NC1)C(=O)OC.Cl |
Purity |
95 |
Origin of Product |
United States |
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